

Trimethoprim 3-oxide CAS number and molecular weight

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Compound of Interest

Compound Name: Trimethoprim 3-oxide

Cat. No.: B3050648

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Technical Guide: Trimethoprim 3-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim 3-oxide is a significant metabolite of the antibacterial agent Trimethoprim. As a member of the diaminopyrimidine class of drugs, Trimethoprim is widely recognized for its mechanism of action, which involves the inhibition of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.^{[1][2][3][4]} The presence of metabolites such as **Trimethoprim 3-oxide** is of critical interest in pharmaceutical research and development for understanding the drug's metabolic fate, potential for drug-drug interactions, and overall safety profile. This technical guide provides an in-depth overview of **Trimethoprim 3-oxide**, including its chemical properties, conceptual experimental protocols for its synthesis and analysis, and a visual representation of a typical analytical workflow.

Core Compound Data

A clear understanding of the fundamental properties of **Trimethoprim 3-oxide** is essential for any research endeavor. The following table summarizes the key quantitative data for this compound.

Property	Value
CAS Number	27653-67-4
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₄
Molecular Weight	306.32 g/mol

Conceptual Experimental Protocols

The following sections outline detailed methodologies for the conceptual synthesis and analysis of **Trimethoprim 3-oxide**. These protocols are based on established chemical principles and analytical techniques commonly applied to Trimethoprim and its derivatives.

Synthesis of Trimethoprim 3-oxide (Conceptual)

This protocol describes a conceptual method for the preparation of **Trimethoprim 3-oxide** via the oxidation of Trimethoprim.

Objective: To synthesize **Trimethoprim 3-oxide** by oxidizing the parent drug, Trimethoprim.

Materials:

- Trimethoprim
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Sodium sulfite (Na₂SO₃) solution
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

- **Dissolution:** Dissolve Trimethoprim in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask.
- **Oxidation:** Cool the solution in an ice bath. Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of m-CPBA to Trimethoprim should be carefully controlled to favor the formation of the N-oxide.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
- **Quenching:** Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium sulfite (Na_2SO_3).
- **Work-up:** Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO_3) to remove the m-chlorobenzoic acid byproduct. Subsequently, wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **Trimethoprim 3-oxide** using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to isolate the desired product.
- **Characterization:** Confirm the identity and purity of the synthesized **Trimethoprim 3-oxide** using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Analytical Quantification of Trimethoprim 3-oxide by HPLC (Conceptual)

This protocol provides a general framework for the quantitative analysis of **Trimethoprim 3-oxide** in a sample matrix using High-Performance Liquid Chromatography (HPLC).

Objective: To develop and validate an HPLC method for the accurate quantification of **Trimethoprim 3-oxide**.

Materials and Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
- **Trimethoprim 3-oxide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (e.g., 0.1 M)[7]
- Water (HPLC grade)
- Sample matrix (e.g., plasma, urine, or pharmaceutical formulation)

Chromatographic Conditions (Starting Point):

- Mobile Phase: A mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. A common starting point could be a ratio of 65:20:15 (v/v/v) of phosphate buffer, acetonitrile, and methanol.[7]
- Flow Rate: 1.0 mL/min[7]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C)[6]
- Detection Wavelength: UV detection at a wavelength where **Trimethoprim 3-oxide** exhibits significant absorbance (e.g., around 225-260 nm, a range commonly used for Trimethoprim analysis).[5][7][8]
- Injection Volume: 10-20 µL

Procedure:

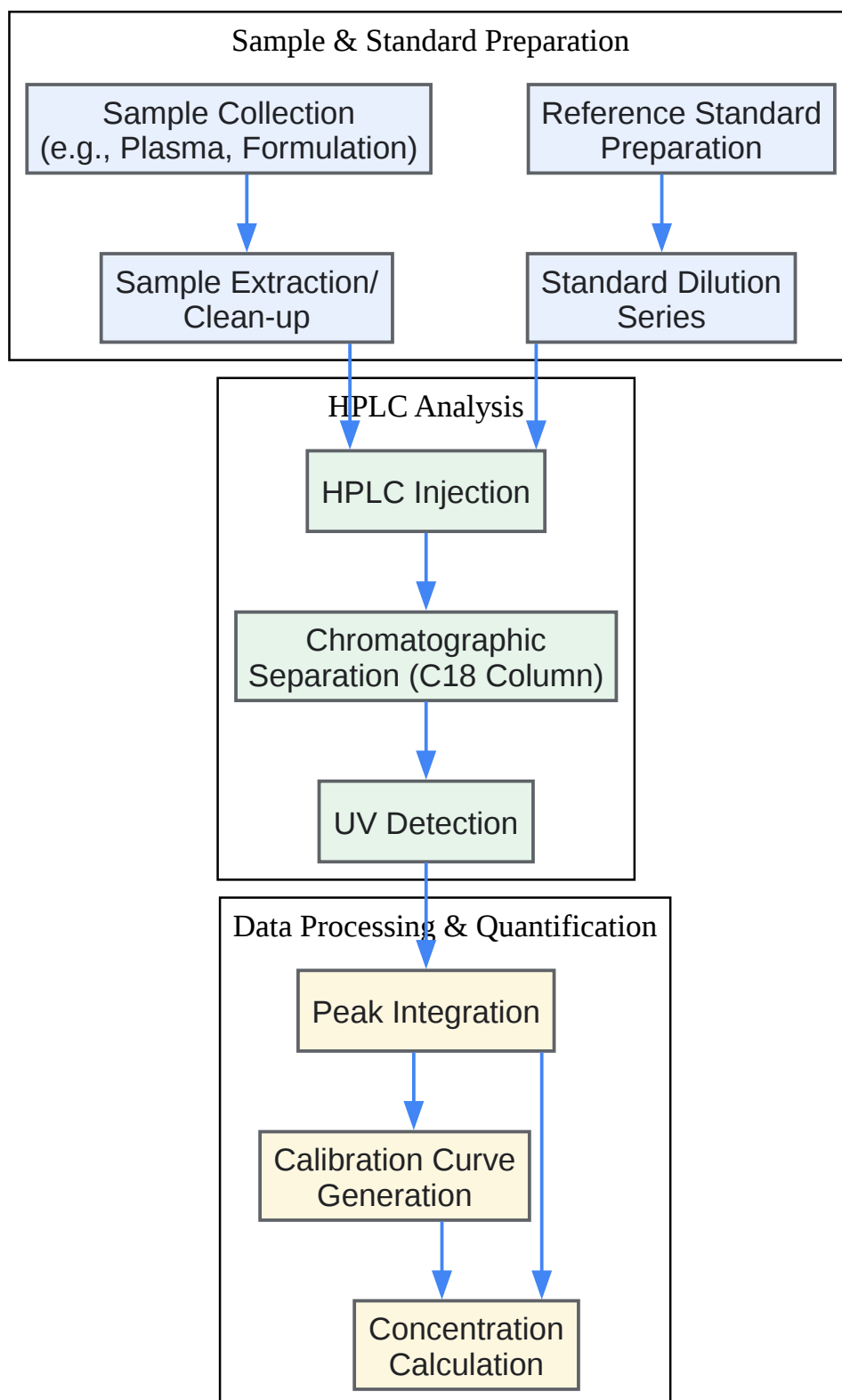
- **Standard Solution Preparation:** Prepare a stock solution of the **Trimethoprim 3-oxide** reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards at different concentrations.
- **Sample Preparation:**
 - **For Pharmaceutical Formulations:** Accurately weigh and dissolve the formulation in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
 - **For Biological Matrices (e.g., Plasma):** Perform a sample clean-up procedure, such as protein precipitation (e.g., with perchloric acid or acetonitrile) or solid-phase extraction, to remove interfering substances.[\[7\]](#)[\[8\]](#)
- **Analysis:** Inject the prepared standards and samples into the HPLC system.
- **Data Acquisition and Processing:** Record the chromatograms and integrate the peak area corresponding to **Trimethoprim 3-oxide**.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of **Trimethoprim 3-oxide** in the samples by interpolating their peak areas on the calibration curve.
- **Method Validation:** Validate the developed method according to relevant guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Visualized Workflow and Pathways

Analytical Workflow for Trimethoprim 3-oxide

Quantification

The following diagram illustrates a typical workflow for the quantification of **Trimethoprim 3-oxide** in a given sample.

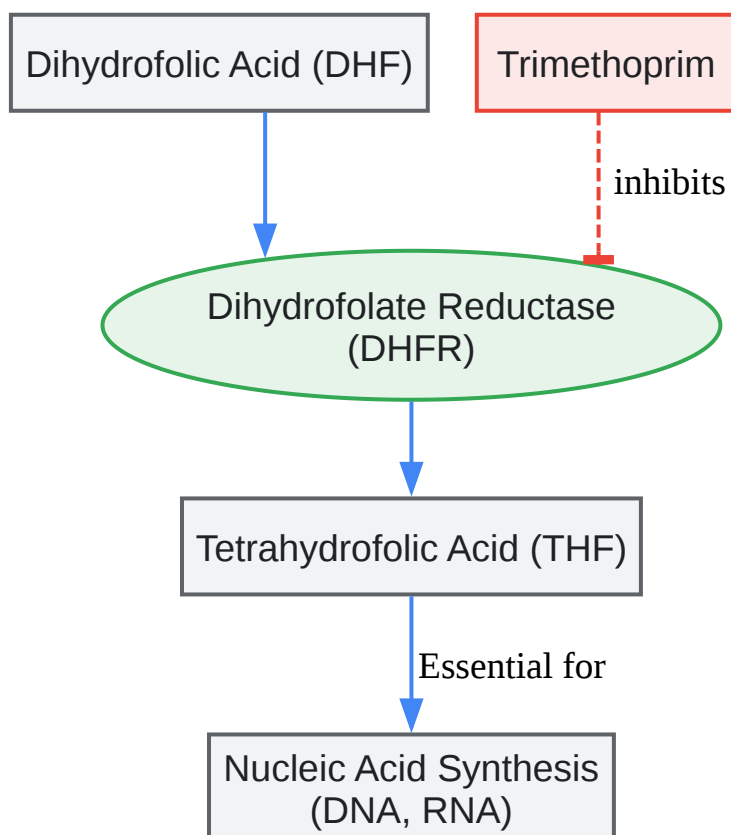


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Caption: General workflow for the quantification of **Trimethoprim 3-oxide**.

Mechanism of Action of Parent Compound: Trimethoprim

While specific signaling pathways for **Trimethoprim 3-oxide** are not well-defined, it is crucial to understand the mechanism of its parent compound, Trimethoprim. Trimethoprim targets the bacterial folate synthesis pathway, which is essential for DNA, RNA, and protein synthesis.



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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim.

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